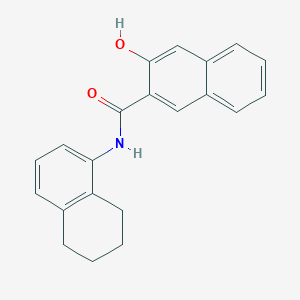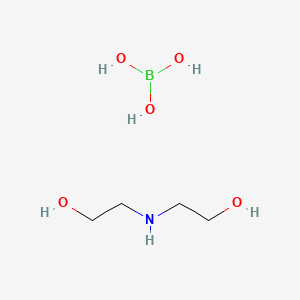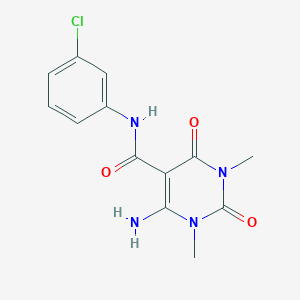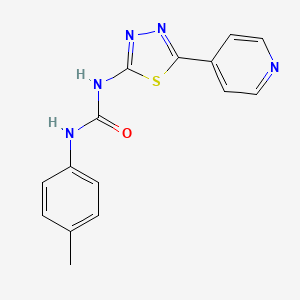![molecular formula C21H16N4O B14165375 3-(Furan-2-ylmethyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline CAS No. 4860-47-3](/img/structure/B14165375.png)
3-(Furan-2-ylmethyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Furan-2-ylmethyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline is a heterocyclic compound that features a fused ring system combining imidazole and quinoxaline moieties The presence of furan and methylphenyl groups adds to its structural complexity and potential reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate diamines with aldehydes or ketones.
Quinoxaline ring synthesis: This often involves the cyclization of o-phenylenediamine derivatives with dicarbonyl compounds.
Introduction of the furan and methylphenyl groups: These groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation or Suzuki coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions could target the imidazole or quinoxaline rings, potentially leading to partially or fully reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Br2, Cl2) or organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while substitution could introduce various alkyl or aryl groups.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with imidazole and quinoxaline rings are often explored for their antimicrobial, antiviral, and anticancer properties. The presence of the furan and methylphenyl groups might enhance these activities.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes or receptors, could make it a promising lead compound.
Industry
Industrially, this compound might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
作用机制
The mechanism of action of 3-(Furan-2-ylmethyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline would depend on its specific biological activity. Generally, compounds of this nature might interact with molecular targets such as enzymes, receptors, or DNA. The imidazole and quinoxaline rings could facilitate binding to these targets, while the furan and methylphenyl groups might modulate the compound’s overall activity and selectivity.
相似化合物的比较
Similar Compounds
Imidazo[4,5-b]quinoxaline derivatives: These compounds share the core fused ring system and might exhibit similar biological activities.
Furan-containing compounds: Compounds with furan rings are known for their reactivity and potential biological activities.
Methylphenyl derivatives: These compounds are often studied for their pharmacological properties.
Uniqueness
The uniqueness of 3-(Furan-2-ylmethyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline lies in the combination of its structural features. The presence of both furan and methylphenyl groups, along with the imidazo[4,5-b]quinoxaline core, might confer unique reactivity and biological activity profiles.
属性
CAS 编号 |
4860-47-3 |
|---|---|
分子式 |
C21H16N4O |
分子量 |
340.4 g/mol |
IUPAC 名称 |
3-(furan-2-ylmethyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline |
InChI |
InChI=1S/C21H16N4O/c1-14-8-10-15(11-9-14)20-24-19-21(25(20)13-16-5-4-12-26-16)23-18-7-3-2-6-17(18)22-19/h2-12H,13H2,1H3 |
InChI 键 |
MDFGBLBCMOXAMG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC3=NC4=CC=CC=C4N=C3N2CC5=CC=CO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14165322.png)
![6-Amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B14165328.png)


![N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide](/img/structure/B14165339.png)



![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-4-hydroxy-](/img/structure/B14165361.png)
![2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid](/img/structure/B14165370.png)
![2-[5-[[2-(4-Benzylpiperazin-1-yl)-5-cyano-1,4-dimethyl-6-oxopyridin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14165372.png)
